AZD-5438

説明

AZD-5438 is a small molecule drug with a maximum clinical trial phase of I and has 1 investigational indication.

Structure

3D Structure

特性

IUPAC Name |

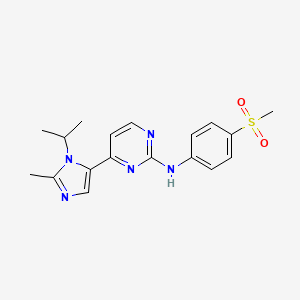

4-(2-methyl-3-propan-2-ylimidazol-4-yl)-N-(4-methylsulfonylphenyl)pyrimidin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21N5O2S/c1-12(2)23-13(3)20-11-17(23)16-9-10-19-18(22-16)21-14-5-7-15(8-6-14)26(4,24)25/h5-12H,1-4H3,(H,19,21,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJRRGYBTGDJBFX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=C(N1C(C)C)C2=NC(=NC=C2)NC3=CC=C(C=C3)S(=O)(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21N5O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501025680 | |

| Record name | 4-(2-Methyl-1-(1-methylethyl)-1H-imidazol-5-yl)-N-(4- (methylsulfonyl)phenyl)-2-pyrimidinamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501025680 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

371.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

602306-29-6 | |

| Record name | 4-[2-Methyl-1-(1-methylethyl)-1H-imidazol-5-yl]-N-[4-(methylsulfonyl)phenyl]-2-pyrimidinamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=602306-29-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | AZD 5438 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0602306296 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-(2-Methyl-1-(1-methylethyl)-1H-imidazol-5-yl)-N-(4- (methylsulfonyl)phenyl)-2-pyrimidinamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501025680 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | AZD-5438 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/276Z913G29 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

AZD-5438: An In-Depth Technical Guide on its Mechanism of Action as a Potent Cyclin-Dependent Kinase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

AZD-5438 is a potent, orally bioavailable small molecule inhibitor targeting multiple cyclin-dependent kinases (CDKs), key regulators of the cell cycle and transcription. This document provides a comprehensive technical overview of the mechanism of action of this compound, detailing its primary molecular targets, downstream cellular effects, and the experimental methodologies used to elucidate its function. Quantitative data on its inhibitory activity are presented, along with diagrams of the relevant signaling pathways and experimental workflows to facilitate a deeper understanding for research and development professionals in oncology.

Core Mechanism of Action: Multi-Targeted CDK Inhibition

This compound functions as a multi-targeted inhibitor of several key cyclin-dependent kinases, primarily CDK1, CDK2, and CDK9.[1][2][3] Its mode of action is ATP-competitive, binding to the kinase domain of these enzymes and preventing the phosphorylation of their respective substrates. This inhibition disrupts critical cellular processes, including cell cycle progression and transcription, ultimately leading to anti-proliferative effects in cancer cells.[3][4]

The primary targets of this compound are:

-

CDK1 (Cyclin B1): Essential for the G2/M transition and entry into mitosis.

-

CDK2 (Cyclin E and Cyclin A): Crucial for the G1/S transition and initiation of DNA replication.

-

CDK9 (Cyclin T): A key component of the positive transcription elongation factor b (P-TEFb), which phosphorylates the C-terminal domain of RNA Polymerase II, a critical step for productive gene transcription.

By inhibiting these three CDKs, this compound induces cell cycle arrest at the G1, S, and G2/M phases and disrupts transcriptional regulation, leading to the suppression of tumor growth.[3][4]

Quantitative Analysis of Kinase Inhibition

The inhibitory potency of this compound against a panel of cyclin-dependent kinases and other kinases has been determined through in vitro kinase assays. The half-maximal inhibitory concentration (IC50) values demonstrate its high affinity for CDK1, CDK2, and CDK9.

| Kinase Target | IC50 (nM) | Reference(s) |

| cdk2-cyclin E | 6 | [1][2][5] |

| cdk1-cyclin B1 | 16 | [1][2][5] |

| cdk9-cyclin T | 20 | [1][2][5] |

| cdk5-p25 | 14 | [2][5] |

| cdk6-cyclin D3 | 21 | [2] |

| cdk2-cyclin A | 45 | [2] |

| GSK3β | 17 | [2][5] |

| cdk4-cyclin D1 | 449 | |

| cdk7-cyclin H | 821 |

Cellular Signaling Pathways Affected by this compound

The inhibition of CDK1, CDK2, and CDK9 by this compound leads to the modulation of several critical downstream signaling pathways.

Inhibition of the pRb-E2F Pathway and G1/S Arrest

This compound's potent inhibition of CDK2 prevents the hyperphosphorylation of the Retinoblastoma protein (pRb).[1] Hypophosphorylated pRb remains bound to the E2F family of transcription factors, thereby blocking the expression of genes required for S-phase entry and DNA replication. This leads to a robust cell cycle arrest at the G1/S checkpoint.[1]

Blockade of Mitotic Entry (G2/M Arrest)

By inhibiting CDK1, the engine of mitosis, this compound prevents the phosphorylation of key substrates required for the G2/M transition and entry into mitosis.[1] This includes the phosphorylation of lamins, condensins, and other proteins essential for nuclear envelope breakdown and chromosome condensation, resulting in cell cycle arrest at the G2/M checkpoint.[1]

Disruption of Transcriptional Elongation

This compound's inhibition of CDK9 leads to a decrease in the phosphorylation of the C-terminal domain (CTD) of RNA Polymerase II at the Serine 2 position.[1] This phosphorylation event is critical for the release of promoter-proximally paused RNA Polymerase II and the transition into productive transcriptional elongation. Consequently, this compound can lead to a global downregulation of transcription, particularly of genes with short half-lives, such as those involved in cell survival and proliferation.[1]

Experimental Protocols

The following sections outline the key experimental methodologies used to characterize the mechanism of action of this compound.

Recombinant Kinase Inhibition Assay

Objective: To determine the in vitro potency of this compound against a panel of purified recombinant kinases.

Methodology: A scintillation proximity assay is typically employed.[2]

-

Reaction Mixture: Recombinant CDK/cyclin complexes are incubated with a specific biotinylated peptide substrate and γ-[³³P]ATP in a kinase buffer. For example, a peptide derived from histone H1 is used for CDK1/cyclin B1, while a recombinant fragment of the retinoblastoma protein (amino acids 792-928) is used for CDK2/cyclin E and CDK4/cyclin D.[2]

-

Inhibitor Addition: this compound is added at a range of concentrations to the reaction mixture.

-

Incubation: The reaction is allowed to proceed at a controlled temperature for a specific duration.

-

Detection: Streptavidin-coated scintillant beads are added to the reaction. These beads bind to the biotinylated peptide substrate. If the substrate has been phosphorylated by the kinase, the ³³P isotope is brought into close proximity to the scintillant, generating a light signal that is detected by a microplate scintillation counter.

-

Data Analysis: The signal intensity is inversely proportional to the inhibitory activity of this compound. IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Cell Proliferation Assay

Objective: To assess the anti-proliferative effects of this compound on various cancer cell lines.

Methodology:

-

Cell Seeding: Human tumor cell lines (e.g., SW620, MCF-7) are seeded into 96-well plates and allowed to adhere overnight.

-

Compound Treatment: Cells are treated with a serial dilution of this compound or a vehicle control (DMSO) for a defined period, typically 48 to 72 hours.

-

Proliferation Measurement:

-

BrdU Incorporation: Cells are pulsed with 5-bromo-2'-deoxyuridine (B1667946) (BrdU), a synthetic analog of thymidine, for a few hours. The amount of BrdU incorporated into newly synthesized DNA is quantified using an anti-BrdU antibody in an ELISA-based format.[1]

-

Resazurin (AlamarBlue) Assay: The metabolic activity of the cells is measured by adding resazurin, which is reduced by viable cells to the fluorescent resorufin. Fluorescence is measured to determine the relative number of viable cells.

-

-

Data Analysis: The concentration of this compound that inhibits cell proliferation by 50% (GI50 or IC50) is determined from the dose-response curves.

Western Blotting for Phospho-Substrates

Objective: To measure the effect of this compound on the phosphorylation status of its downstream targets in cells.

Methodology:

-

Cell Treatment and Lysis: Asynchronously growing or synchronized (e.g., with nocodazole (B1683961) for mitotic arrest) cancer cells (e.g., SW620) are treated with various concentrations of this compound for a short period (e.g., 2 hours).[1] Cells are then washed with ice-cold PBS and lysed in a buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The total protein concentration in each lysate is determined using a standard protein assay (e.g., BCA assay).

-

SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a nitrocellulose or PVDF membrane.

-

Immunoblotting:

-

The membrane is blocked to prevent non-specific antibody binding.

-

The membrane is incubated with a primary antibody specific for the phosphorylated form of the target protein (e.g., anti-phospho-pRb Ser249/Thr252, anti-phospho-RNA Polymerase II Ser2).[1]

-

After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Analysis: To ensure equal protein loading, the membrane is often stripped and re-probed with an antibody against the total protein (e.g., total pRb, total RNA Polymerase II) or a housekeeping protein (e.g., β-actin). The intensity of the phospho-protein bands is quantified and normalized to the total protein or loading control.

Conclusion

This compound is a potent inhibitor of CDK1, CDK2, and CDK9, exerting its anti-tumor effects through the induction of cell cycle arrest and the disruption of transcriptional regulation. Its mechanism of action has been well-characterized through a variety of in vitro and cellular assays, which demonstrate a clear link between target engagement and downstream cellular phenotypes. While clinical development was halted due to tolerability issues, this compound remains a valuable tool for preclinical research into the roles of CDKs in cancer biology and for the development of next-generation CDK inhibitors with improved therapeutic windows. This technical guide provides a foundational understanding of its core mechanisms for professionals in the field of oncology drug discovery and development.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. AZD5438, a potent oral inhibitor of cyclin-dependent kinases 1, 2, and 9, leads to pharmacodynamic changes and potent antitumor effects in human tumor xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. semanticscholar.org [semanticscholar.org]

- 4. benchchem.com [benchchem.com]

- 5. selleckchem.com [selleckchem.com]

AZD-5438: A Technical Guide to its CDK1/2/9 Inhibition Profile

For Researchers, Scientists, and Drug Development Professionals

Abstract

AZD-5438 is a potent, orally bioavailable small molecule inhibitor targeting multiple cyclin-dependent kinases (CDKs), key regulators of the cell cycle and transcription.[1] This technical document provides an in-depth overview of the inhibitory profile of this compound against its primary targets: CDK1, CDK2, and CDK9. It includes a comprehensive summary of its inhibitory constants, detailed methodologies for the key experimental assays used for its characterization, and visualizations of the associated signaling pathways and experimental workflows. This guide is intended to serve as a valuable resource for researchers and professionals in the fields of oncology, cell biology, and drug discovery.

Quantitative Inhibition Profile

This compound demonstrates potent inhibitory activity against CDK1, CDK2, and CDK9 in cell-free assays. The half-maximal inhibitory concentrations (IC50) are summarized in the table below. The compound also exhibits activity against various cyclin-CDK complexes, highlighting its role as a broad-spectrum CDK inhibitor.

| Target Kinase | Cyclin Partner | IC50 (nM) | Reference |

| CDK1 | Cyclin B1 | 16 | [2][3][4][5][6] |

| CDK2 | Cyclin E | 6 | [2][3][4][5][6] |

| Cyclin A | 45 | [2][4][6] | |

| CDK9 | Cyclin T | 20 | [2][3][4][5][6] |

| CDK5 | p25 | 14 | [3][5][6] |

| CDK6 | Cyclin D3 | 21 | [4][6] |

| GSK3β | - | 17 | [3][5][6] |

Table 1: Summary of this compound IC50 values against a panel of kinases. Data compiled from multiple sources.

Mechanism of Action

This compound exerts its anti-proliferative effects by inhibiting the kinase activity of CDK1, CDK2, and CDK9. This inhibition leads to a cascade of downstream effects, ultimately resulting in cell cycle arrest and blockade of transcription.

-

CDK1 Inhibition: Inhibition of CDK1/Cyclin B1 complex activity prevents the G2/M transition, leading to a G2-M phase arrest in the cell cycle.[1][7] This is a critical checkpoint for cell division.

-

CDK2 Inhibition: By inhibiting CDK2/Cyclin E and CDK2/Cyclin A complexes, this compound blocks the G1 to S phase transition and progression through the S phase.[7] This is achieved by preventing the phosphorylation of key substrates like the retinoblastoma protein (pRb).[1][4]

-

CDK9 Inhibition: this compound inhibits the CDK9/Cyclin T complex, a core component of the positive transcription elongation factor b (P-TEFb). This leads to decreased phosphorylation of the C-terminal domain of RNA polymerase II, thereby inhibiting transcription elongation.[1][4]

The multi-targeted inhibition of these key CDKs results in significant anti-proliferative activity in a broad range of human tumor cell lines, with IC50 values for cell proliferation typically ranging from 0.2 to 1.7 µM.[1][2]

Signaling Pathway

The following diagram illustrates the primary signaling pathways affected by this compound.

Caption: this compound inhibits CDK1, CDK2, and CDK9 signaling pathways.

Experimental Protocols

The following sections detail the methodologies for key experiments used to characterize the inhibitory profile of this compound.

Recombinant Kinase Assays (Scintillation Proximity Assay)

This assay is used to determine the direct inhibitory effect of this compound on the activity of purified recombinant CDK-cyclin complexes.

Principle: The assay measures the incorporation of radiolabeled phosphate (B84403) (from [γ-³³P]ATP) into a specific substrate by the kinase. The substrate is captured on scintillant-containing beads, bringing the radioactivity in close enough proximity to generate a light signal that is detected.

Materials:

-

Recombinant human CDK-cyclin complexes (e.g., CDK1/Cyclin B1, CDK2/Cyclin E, CDK9/Cyclin T)

-

Specific peptide or protein substrates (e.g., histone H1 peptide for CDK1, recombinant retinoblastoma protein (pRb) for CDK2)[3]

-

[γ-³³P]ATP

-

Assay buffer (containing MgCl₂, DTT, and other necessary components)

-

This compound at various concentrations

-

Scintillation proximity assay (SPA) beads (e.g., streptavidin-coated for biotinylated substrates)

-

Microplates (e.g., 96-well or 384-well)

-

Microplate scintillation counter

Procedure:

-

Prepare a reaction mixture containing the assay buffer, the specific CDK-cyclin complex, and its corresponding substrate.

-

Add this compound at a range of serial dilutions to the wells of the microplate. Include a vehicle control (e.g., DMSO) and a no-enzyme control.

-

Initiate the kinase reaction by adding [γ-³³P]ATP to each well.

-

Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration to allow for substrate phosphorylation.

-

Stop the reaction by adding a stop solution (e.g., containing EDTA to chelate Mg²⁺).

-

Add the SPA beads to each well and incubate to allow for the capture of the radiolabeled substrate.

-

Measure the scintillation signal using a microplate counter.

-

Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control.

-

Determine the IC50 value by fitting the concentration-response data to a sigmoidal dose-response curve.

Caption: Workflow for the recombinant kinase scintillation proximity assay.

Cellular Proliferation Assay (BrdU Incorporation)

This assay measures the anti-proliferative effect of this compound on tumor cell lines.

Principle: The assay quantifies the amount of 5-bromo-2'-deoxyuridine (B1667946) (BrdU), a synthetic analog of thymidine, that is incorporated into newly synthesized DNA during cell proliferation.

Materials:

-

Human tumor cell lines (e.g., MCF-7, SW620)[2]

-

Cell culture medium and supplements

-

This compound at various concentrations

-

BrdU labeling reagent

-

Fixing/denaturing solution

-

Anti-BrdU antibody conjugated to an enzyme (e.g., peroxidase)

-

Enzyme substrate (e.g., TMB)

-

Stop solution

-

Microplate reader

Procedure:

-

Seed the tumor cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with a range of concentrations of this compound for a specified period (e.g., 48 hours).[3]

-

Add the BrdU labeling reagent to the cells and incubate for a few hours to allow for its incorporation into the DNA of proliferating cells.

-

Remove the culture medium and fix the cells.

-

Denature the DNA to allow the anti-BrdU antibody to access the incorporated BrdU.

-

Add the anti-BrdU antibody and incubate.

-

Wash the plate to remove any unbound antibody.

-

Add the enzyme substrate and incubate until a color change is observed.

-

Stop the reaction with a stop solution.

-

Measure the absorbance at the appropriate wavelength using a microplate reader.

-

Calculate the IC50 for the inhibition of proliferation based on the dose-response curve.[3]

Western Blotting for Phosphoprotein Analysis

This technique is used to assess the effect of this compound on the phosphorylation of specific CDK substrates within cells.[4]

Principle: Western blotting allows for the detection of specific proteins in a complex mixture, such as a cell lysate. By using antibodies that specifically recognize the phosphorylated forms of proteins, the inhibitory effect of this compound on CDK activity in a cellular context can be determined.

Materials:

-

Tumor cell lines (e.g., SW620)[4]

-

This compound

-

Cell lysis buffer

-

Protein quantification assay (e.g., BCA assay)

-

SDS-PAGE gels and running buffer

-

Transfer apparatus and membranes (e.g., PVDF)

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-phospho-pRb (Ser249/Thr252), anti-phospho-nucleolin, anti-phospho-RNA Polymerase II (Ser2))[1][4]

-

Secondary antibodies conjugated to HRP

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Treat cultured cells with various concentrations of this compound for a specified time.[4]

-

Lyse the cells to extract the proteins.

-

Quantify the protein concentration in each lysate.

-

Separate the proteins by size using SDS-PAGE.

-

Transfer the separated proteins to a membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific for the phosphorylated target protein.

-

Wash the membrane and incubate with an HRP-conjugated secondary antibody.

-

Wash the membrane again and add a chemiluminescent substrate.

-

Detect the signal using an imaging system.

-

The intensity of the bands corresponding to the phosphorylated proteins will decrease with increasing concentrations of this compound, indicating inhibition of CDK activity.

Conclusion

This compound is a potent inhibitor of CDK1, CDK2, and CDK9, with a well-defined mechanism of action that translates to significant anti-proliferative effects in cancer cell lines. The data and methodologies presented in this technical guide provide a comprehensive resource for researchers working with this compound. The detailed protocols for key assays will facilitate the replication and extension of these findings, while the visual representations of the signaling pathways and experimental workflows offer a clear conceptual framework for understanding the biological impact of this compound. Further investigation into the therapeutic potential of this and other CDK inhibitors is warranted in the ongoing effort to develop more effective cancer therapies.

References

- 1. AZD5438, a potent oral inhibitor of cyclin-dependent kinases 1, 2, and 9, leads to pharmacodynamic changes and potent antitumor effects in human tumor xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. apexbt.com [apexbt.com]

- 3. selleckchem.com [selleckchem.com]

- 4. aacrjournals.org [aacrjournals.org]

- 5. medchemexpress.com [medchemexpress.com]

- 6. This compound | CDK | TargetMol [targetmol.com]

- 7. Safety, tolerability, pharmacokinetics and pharmacodynamics of the oral cyclin-dependent kinase inhibitor AZD5438 when administered at intermittent and continuous dosing schedules in patients with advanced solid tumours - PMC [pmc.ncbi.nlm.nih.gov]

AZD-5438: A Technical Guide to its Chemical Structure, Synthesis, and Biological Evaluation

For Researchers, Scientists, and Drug Development Professionals

Introduction

AZD-5438 is a potent, orally bioavailable small molecule inhibitor of cyclin-dependent kinases (CDKs), demonstrating significant activity against CDK1, CDK2, and CDK9.[1] These kinases are crucial regulators of the cell cycle, and their dysregulation is a hallmark of many cancers. By targeting these key cellular gatekeepers, this compound disrupts the proliferation of cancer cells and is an area of active investigation in oncology research. This technical guide provides a comprehensive overview of the chemical structure and synthesis of this compound, along with detailed experimental protocols for its biological evaluation.

Chemical Structure and Properties

This compound is chemically known as 4-(1-isopropyl-2-methyl-1H-imidazol-5-yl)-N-(4-(methylsulfonyl)phenyl)pyrimidin-2-amine.[2] Its structure comprises a central pyrimidine (B1678525) ring substituted with an isopropyl-methyl-imidazole group and a methylsulfonylphenylamino group.

| Property | Value |

| IUPAC Name | 4-(1-Isopropyl-2-methyl-1H-imidazol-5-yl)-N-[4-(methylsulfonyl)phenyl]-2-pyrimidinamine[2] |

| Molecular Formula | C₁₈H₂₁N₅O₂S[2] |

| Molecular Weight | 371.46 g/mol |

| CAS Number | 602306-29-6[2] |

| SMILES | CC(C)N1C(C)=NC=C1C2=CC=NC(=N2)NC3=CC=C(C=C3)S(=O)(=O)C |

Synthesis of this compound

While a detailed, publicly available step-by-step synthesis protocol from the originator, AstraZeneca, is not available, the synthesis can be conceptually understood through the preparation of analogous 2-aminopyrimidine (B69317) derivatives. The general approach involves the synthesis of two key intermediates: a substituted pyrimidine and a substituted aniline, followed by their coupling.

A plausible synthetic route would involve:

-

Synthesis of the Pyrimidine Intermediate: Preparation of a 2-amino-4-chloro-pyrimidine derivative. This can be achieved through methods such as the chlorination of a corresponding hydroxypyrimidine.[3]

-

Synthesis of the Imidazole Moiety: Construction of the 1-isopropyl-2-methyl-1H-imidazole-5-yl group.

-

Coupling and Final Assembly: A nucleophilic aromatic substitution reaction between the chloropyrimidine intermediate and 4-(methylsulfonyl)aniline (B1202210) would yield the final product, this compound.

Further investigation of chemical synthesis literature and patents for related compounds can provide more specific guidance on reaction conditions and reagents.

Biological Activity and Mechanism of Action

This compound exerts its anti-proliferative effects by inhibiting the kinase activity of key cell cycle regulators.[1]

| Target | IC₅₀ (nM) |

| CDK2/cyclin E | 6[4] |

| CDK1/cyclin B | 16[4] |

| CDK9/cyclin T1 | 20[4] |

| CDK5/p25 | 14 |

| GSK3β | 17 |

The inhibition of these CDKs leads to cell cycle arrest at the G1/S and G2/M transitions, ultimately preventing cancer cell division.

Signaling Pathway

The following diagram illustrates the simplified signaling pathway of CDKs and the points of inhibition by this compound.

Caption: Simplified CDK signaling pathway and points of inhibition by this compound.

Experimental Protocols

In Vitro Kinase Assay

This protocol describes a method to determine the inhibitory activity of this compound against specific CDKs.

Caption: General workflow for an in vitro CDK inhibitor kinase assay.

Methodology:

-

Reagent Preparation: Prepare serial dilutions of this compound in an appropriate solvent (e.g., DMSO). Prepare kinase buffer, recombinant CDK enzyme, and substrate solution.

-

Reaction Setup: In a microplate, add the kinase buffer, CDK enzyme, and the various concentrations of this compound. Include a vehicle control (DMSO) and a no-enzyme control.

-

Initiation: Initiate the kinase reaction by adding a mixture of ATP and the appropriate substrate (e.g., a peptide or protein substrate like Histone H1 or a fragment of the Retinoblastoma protein).

-

Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).

-

Termination: Stop the reaction by adding a solution containing a chelating agent like EDTA.

-

Detection: The amount of product formed (phosphorylated substrate) or ATP consumed is quantified using a suitable detection method. Common methods include:

-

Luminescence-based assays (e.g., ADP-Glo™): Measures the amount of ADP produced, which is proportional to kinase activity.[5]

-

Fluorescence polarization: Utilizes a fluorescently labeled substrate and a phosphospecific antibody.

-

Radiometric assays: Involves the use of [γ-³²P]ATP and measuring the incorporation of the radioactive phosphate (B84403) into the substrate.

-

-

Data Analysis: Calculate the percentage of kinase inhibition for each this compound concentration relative to the vehicle control. Determine the IC₅₀ value by fitting the data to a dose-response curve.

Cell Cycle Analysis by Flow Cytometry

This protocol outlines the steps to assess the effect of this compound on the cell cycle distribution of cancer cells.

Caption: Experimental workflow for cell cycle analysis using flow cytometry.

Methodology:

-

Cell Culture and Treatment: Seed cancer cells in culture plates and allow them to adhere. Treat the cells with various concentrations of this compound for different time periods (e.g., 24, 48 hours). Include a vehicle-treated control group.

-

Cell Harvesting: After treatment, harvest the cells by trypsinization and collect them by centrifugation.

-

Fixation: Wash the cells with phosphate-buffered saline (PBS) and then fix them by resuspending the cell pellet in ice-cold 70% ethanol (B145695), which is added dropwise while vortexing to prevent cell clumping. The cells are then incubated at -20°C for at least 2 hours.

-

Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cells in a staining solution containing a fluorescent DNA intercalating agent, such as Propidium Iodide (PI), and RNase A (to prevent staining of double-stranded RNA).[3][6]

-

Flow Cytometry: Analyze the stained cells using a flow cytometer. The intensity of the fluorescence from the DNA-bound dye is proportional to the amount of DNA in each cell.

-

Data Analysis: The data is analyzed using appropriate software to generate a histogram of DNA content. This allows for the quantification of the percentage of cells in the different phases of the cell cycle (G0/G1, S, and G2/M). An increase in the percentage of cells in the G1 and/or G2/M phases following treatment with this compound would indicate cell cycle arrest.

Conclusion

This compound is a potent inhibitor of key cyclin-dependent kinases with clear anti-proliferative effects demonstrated in preclinical studies. This guide provides a foundational understanding of its chemical properties, a conceptual framework for its synthesis, and detailed protocols for its biological characterization. The provided information and experimental workflows will be valuable for researchers and drug development professionals working on CDK inhibitors and novel cancer therapeutics. Further investigation into the detailed synthetic route and continued exploration of its therapeutic potential are warranted.

References

- 1. Frontiers | Development of a CDK10/CycM in vitro Kinase Screening Assay and Identification of First Small-Molecule Inhibitors [frontiersin.org]

- 2. tingtherapeutics.com [tingtherapeutics.com]

- 3. Flow cytometry with PI staining | Abcam [abcam.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. promega.com [promega.com]

- 6. cancer.wisc.edu [cancer.wisc.edu]

AZD-5438: A Technical Overview of its Discovery and Development

For Researchers, Scientists, and Drug Development Professionals

Abstract

AZD-5438 is a potent, orally bioavailable small molecule inhibitor targeting multiple cyclin-dependent kinases (CDKs), primarily CDK1, CDK2, and CDK9. Developed by AstraZeneca, it was investigated as a potential anti-cancer therapeutic based on the principle that dysregulation of the cell cycle is a fundamental driver of tumorigenesis. This document provides a comprehensive technical overview of the discovery, preclinical development, and clinical evaluation of this compound. It details the compound's mechanism of action, key experimental findings, and the ultimate reasons for the discontinuation of its clinical development. All quantitative data are summarized in structured tables, and key processes are visualized through diagrams.

Introduction and Rationale

The cell division cycle is a tightly regulated process governed by the sequential activation and deactivation of cyclin-dependent kinases (CDKs). In many cancers, this regulation is lost, leading to uncontrolled cell proliferation. Consequently, CDKs have been a major focus for the development of novel anti-cancer therapies. The rationale behind the development of this compound was to create a broad-spectrum CDK inhibitor that could effectively arrest the cell cycle in tumor cells. By targeting CDK1, CDK2, and CDK9, this compound was designed to inhibit multiple phases of the cell cycle and also impact transcriptional regulation.[1][2]

Compound Profile

-

Chemical Name: 4-(1-isopropyl-2-methylimidazol-5-yl)-2-(4-methylsulphonylanilino) pyrimidine[1][3]

-

Molecular Formula: C18H21N5O2S[4]

-

CAS Number: 602306-29-6[4]

Mechanism of Action

This compound functions as an ATP-competitive inhibitor of several CDK-cyclin complexes. X-ray crystallography has confirmed its binding mode to the hinge region of the CDK2 protein.[3] Its primary targets are CDK1, CDK2, and CDK9, which are crucial for different cellular processes.[1][5]

-

CDK1/Cyclin B: Governs the G2/M transition and entry into mitosis.

-

CDK2/Cyclin E & CDK2/Cyclin A: Regulate the G1/S transition and S-phase progression.

-

CDK9/Cyclin T: A key component of the positive transcription elongation factor b (P-TEFb), which phosphorylates the C-terminal domain of RNA polymerase II, a critical step in transcription.

By inhibiting these kinases, this compound induces cell cycle arrest at the G1, S, and G2/M phases and inhibits transcription.[1][2]

Signaling Pathway and Cellular Effects

The inhibition of CDK1, CDK2, and CDK9 by this compound leads to a cascade of downstream effects, ultimately resulting in cell cycle arrest and inhibition of tumor growth.

Preclinical Development

In Vitro Kinase Inhibitory Activity

This compound demonstrated potent inhibition of its target kinases in recombinant kinase assays.

| Target | IC50 (nmol/L) |

| Cyclin E-CDK2 | 6[1][3][5] |

| Cyclin A-CDK2 | 45[3][5] |

| Cyclin B1-CDK1 | 16[1][3][5] |

| Cyclin T-CDK9 | 20[1][3][5] |

| p25-CDK5 | 14[5] - 21[3] |

| Cyclin D3-CDK6 | 21[3][5] |

| Glycogen Synthase Kinase 3β | 17[3][5] |

| Cyclin D-CDK4 | >450[3] |

| Table 1: In Vitro Kinase Inhibitory Activity of this compound. |

In Vitro Anti-proliferative Activity

The compound showed significant anti-proliferative effects across a range of human tumor cell lines.

| Cell Line | Cancer Type | IC50 (µmol/L) |

| MCF-7 | Breast | 0.2[4][5] |

| SW620 | Colorectal | ~0.5 |

| ARH-77 | Plasma Cell Leukemia | 1.7[4][5][6] |

| A549 | Lung | ~0.2 |

| H1299 | Lung | ~0.1 |

| H460 | Lung | ~0.4 |

| Table 2: In Vitro Anti-proliferative Activity of this compound in Various Human Tumor Cell Lines. [1][4] |

In Vivo Anti-tumor Efficacy

Oral administration of this compound resulted in significant tumor growth inhibition in various human tumor xenograft models.

| Xenograft Model | Dosing Schedule | Maximum Tumor Growth Inhibition (%) |

| SW620 (Colon) | 50 mg/kg, twice daily | >100[1] |

| SW620 (Colon) | 75 mg/kg, once daily | ~70 |

| Various models | 50 mg/kg BID or 75 mg/kg QD | 38 - 153[1][4][5] |

| Table 3: In Vivo Efficacy of this compound in Human Tumor Xenograft Models. |

Experimental Protocols

Recombinant Kinase Assays

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against purified CDK-cyclin complexes.

Methodology:

-

Purified active recombinant human CDK-cyclin complexes (e.g., CDK2/Cyclin E, CDK1/Cyclin B1) were used.

-

Assays were typically performed in 96-well plates.

-

The kinase, a suitable substrate (e.g., a histone H1-derived peptide), and ATP were incubated with varying concentrations of this compound.

-

The reaction was initiated by the addition of ATP.

-

After a defined incubation period at a controlled temperature, the reaction was stopped.

-

The amount of substrate phosphorylation was quantified, often using a method like scintillation proximity assay or by measuring the incorporation of radiolabeled phosphate (B84403) from [γ-³³P]ATP.

-

IC50 values were calculated by fitting the dose-response data to a four-parameter logistic equation.[3]

Cell Proliferation Assay (BrdU Incorporation)

Objective: To measure the effect of this compound on the proliferation of cancer cell lines.

Methodology:

-

Human tumor cell lines (e.g., SW620, MCF-7) were seeded in 96-well plates and allowed to adhere.

-

Cells were treated with a range of concentrations of this compound or a vehicle control (DMSO) for a specified period (e.g., 48-72 hours).

-

Towards the end of the incubation, 5-bromo-2'-deoxyuridine (B1667946) (BrdU), a thymidine (B127349) analog, was added to the culture medium.

-

During DNA synthesis, proliferating cells incorporate BrdU into their DNA.

-

After the BrdU pulse, cells were fixed, and the DNA was denatured.

-

A specific anti-BrdU antibody conjugated to an enzyme (e.g., peroxidase) was added, which binds to the incorporated BrdU.

-

A substrate for the enzyme was added, resulting in a colorimetric or chemiluminescent signal.

-

The signal intensity, which is proportional to the amount of DNA synthesis, was measured using a plate reader.

-

IC50 values for the inhibition of proliferation were determined from the dose-response curves.[3]

Western Blotting for Phospho-protein Analysis

Objective: To assess the in-cell activity of this compound by measuring the phosphorylation status of CDK substrates.

Methodology:

-

Cells (e.g., SW620) were treated with various concentrations of this compound for a short duration (e.g., 2 hours).

-

For analyzing CDK1 substrates, cells could be synchronized in mitosis using an agent like nocodazole (B1683961) before drug treatment.[3]

-

After treatment, cells were lysed to extract total protein.

-

Protein concentration was determined using a standard assay (e.g., BCA).

-

Equal amounts of protein from each sample were separated by size using SDS-PAGE.

-

The separated proteins were transferred to a membrane (e.g., PVDF).

-

The membrane was blocked to prevent non-specific antibody binding.

-

The membrane was incubated with primary antibodies specific for the phosphorylated forms of CDK substrates (e.g., phospho-pRb, phospho-RNA Polymerase II) and total protein controls.

-

After washing, the membrane was incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).

-

A chemiluminescent substrate was added, and the resulting signal was detected, indicating the level of protein phosphorylation.[3]

Clinical Development and Discontinuation

Phase I Studies

This compound advanced into Phase I clinical trials in patients with advanced solid tumors and in healthy male volunteers.[7][8]

-

Pharmacokinetics: The compound demonstrated dose-proportional exposure with a relatively short plasma half-life of 1-3 hours.[7][8] The Tmax (time to maximum concentration) occurred between 0.5 and 3.0 hours.[8] Less than 1% of the parent compound was excreted in the urine, indicating that metabolism is the primary clearance mechanism.[8]

-

Pharmacodynamics: In healthy volunteers, single oral doses of 40 mg and 60 mg led to statistically significant but modest reductions in the phosphorylation of the retinoblastoma protein (pRb) in buccal mucosa biopsies at 1.5 hours post-dose.[9] This effect was not sustained at 6 hours, highlighting a close relationship between pharmacokinetics and pharmacodynamics.[9]

-

Tolerability: Three Phase I studies in patients with advanced solid tumors explored different dosing schedules (intermittent weekly and continuous daily).[6][7] The most common adverse events were nausea and vomiting.[7] A continuous dosing schedule of 40 mg four times daily was deemed intolerable.[7]

Discontinuation

The clinical development of this compound was ultimately discontinued. The decision was based on the tolerability and exposure data from the Phase I studies, which suggested an unfavorable therapeutic index.[7][10] The modest pharmacodynamic effects, coupled with dose-limiting toxicities, indicated that achieving a sustained and therapeutically effective inhibition of CDK targets in tumors would be challenging without causing unacceptable side effects.[7][9]

Conclusion

This compound is a well-characterized, potent inhibitor of CDK1, CDK2, and CDK9 that demonstrated significant preclinical anti-tumor activity consistent with its mechanism of action. Its development provided valuable insights into the therapeutic potential and challenges of broad-spectrum CDK inhibition. While the compound itself did not proceed to later-stage clinical trials due to an unfavorable therapeutic window, the research on this compound has contributed to the broader understanding of CDK biology and the development of subsequent, more selective CDK inhibitors. The compound remains a useful tool for preclinical research investigating the roles of CDKs in cancer and other diseases.[1][11] More recently, the this compound scaffold has been utilized in the development of Proteolysis Targeting Chimeras (PROTACs) to selectively degrade CDK2, showcasing its continued relevance in drug discovery.[12][13]

References

- 1. AZD5438, a potent oral inhibitor of cyclin-dependent kinases 1, 2, and 9, leads to pharmacodynamic changes and potent antitumor effects in human tumor xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. [PDF] AZD 5438 , a potent oral inhibitor of cyclin-dependent kinases 1 , 2 , and 9 , leads to pharmacodynamic changes and potent antitumor effects in human tumor xenografts | Semantic Scholar [semanticscholar.org]

- 3. aacrjournals.org [aacrjournals.org]

- 4. apexbt.com [apexbt.com]

- 5. selleckchem.com [selleckchem.com]

- 6. Safety, tolerability, pharmacokinetics and pharmacodynamics of the oral cyclin-dependent kinase inhibitor AZD5438 when administered at intermittent and continuous dosing schedules in patients with advanced solid tumours - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Safety, tolerability, pharmacokinetics and pharmacodynamics of the oral cyclin-dependent kinase inhibitor AZD5438 when administered at intermittent and continuous dosing schedules in patients with advanced solid tumours - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. A first-in-man phase I tolerability and pharmacokinetic study of the cyclin-dependent kinase-inhibitor AZD5438 in healthy male volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. A phase I pharmacodynamic study of the effects of the cyclin-dependent kinase-inhibitor AZD5438 on cell cycle markers within the buccal mucosa, plucked scalp hairs and peripheral blood mononucleocytes of healthy male volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. AZD5438, an Inhibitor of Cdk1, 2, and 9, Enhances the Radiosensitivity of Non-Small Cell Lung Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. AZD5438, an inhibitor of Cdk1, 2, and 9, enhances the radiosensitivity of non-small cell lung carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. AZD5438-PROTAC: A Selective CDK2 Degrader that Protects Against Cisplatin- and Noise-Induced Hearing Loss - PMC [pmc.ncbi.nlm.nih.gov]

- 13. AZD5438-PROTAC: A selective CDK2 degrader that protects against cisplatin- and noise-induced hearing loss - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling the Preclinical Power of AZD-5438: A Technical Guide to its Pharmacodynamic Effects

For Immediate Release

This technical guide provides an in-depth analysis of the preclinical pharmacodynamic effects of AZD-5438, a potent, orally bioavailable inhibitor of cyclin-dependent kinases (CDKs) 1, 2, and 9. Designed for researchers, scientists, and drug development professionals, this document synthesizes key data on its mechanism of action, cellular effects, and in vivo efficacy, offering a comprehensive resource for understanding the therapeutic potential of this multi-CDK inhibitor.

Core Mechanism of Action: Inhibition of Key Cell Cycle and Transcriptional Kinases

This compound exerts its anti-tumor effects through the potent inhibition of CDK1, CDK2, and CDK9, crucial regulators of cell cycle progression and transcription.[1][2][3] The compound, chemically identified as 4-(1-isopropyl-2-methylimidazol-5-yl)-2-(4-methylsulphonylanilino) pyrimidine, demonstrates significant inhibitory activity against these kinases at nanomolar concentrations.[1][2] This broad-spectrum CDK inhibition disrupts the dysregulated cell cycle machinery that is a hallmark of many cancers.[1][2]

Quantitative Kinase Inhibition Profile

The inhibitory potency of this compound against a panel of recombinant human cyclin-dependent kinases has been extensively characterized. The following table summarizes the half-maximal inhibitory concentrations (IC50) for this compound against various CDK-cyclin complexes.

| Target Kinase/Complex | IC50 (nmol/L) |

| Cyclin E-CDK2 | 6[1][4] |

| Cyclin A-CDK2 | 45[1][4] |

| Cyclin B1-CDK1 | 16[1][4] |

| Cyclin T-CDK9 | 20[1][4] |

| p25-CDK5 | 14, 21 |

| Cyclin D3-CDK6 | 21[1][4] |

| Cyclin D-CDK4 | >1500 (75-fold less active)[1] |

| Glycogen Synthase Kinase 3β (GSK3β) | 17[4] |

In Vitro Pharmacodynamic Effects: Cell Cycle Arrest and Inhibition of Proliferation

This compound demonstrates significant antiproliferative activity across a broad range of human tumor cell lines. This is a direct consequence of its ability to inhibit CDK-mediated phosphorylation of key substrates, leading to cell cycle arrest at multiple phases.[1][2]

Antiproliferative Activity in Human Tumor Cell Lines

The table below presents the IC50 values for this compound in various cancer cell lines, showcasing its broad-spectrum antiproliferative effects.

| Cell Line | Cancer Type | IC50 (µmol/L) |

| MCF-7 | Breast | 0.2[4][5] |

| SW620 | Colorectal | ~0.2-1.7 |

| HCT-116 | Colorectal | ~0.2-1.7 |

| A549 | Lung | ~0.2-1.7 |

| IM-9 | Hematologic | ~0.2-1.7 |

| ARH-77 | Hematologic | 1.7[4][5] |

| H1299 | Non-Small Cell Lung | 0.0963 |

| H460 | Non-Small Cell Lung | 0.4358 |

Cellular Mechanism of Action

Treatment with this compound leads to a dose-dependent inhibition of the phosphorylation of crucial CDK substrates. In SW620 cells, this compound effectively inhibited the phosphorylation of the retinoblastoma protein (pRb), a key substrate of CDK2 and CDK4.[1] Furthermore, it blocked the phosphorylation of CDK1 substrates nucleolin and protein phosphatase 1a (PP1a).[1] The inhibition of CDK9 activity was confirmed by the reduced phosphorylation of the C-terminal domain of RNA polymerase II.[1]

This inhibition of CDK activity translates to significant effects on cell cycle progression. Fluorescence-activated cell sorting (FACS) analysis of MCF-7 cells treated with this compound for 24 hours revealed an increase in the percentage of cells in the G2-M phase and a reduction in the proportion of S-phase cells actively synthesizing DNA.[1] In colorectal cancer cells, this compound induced a dose-dependent arrest in the S and G2-M phases.[6] These findings indicate that this compound blocks cell cycling at the G1, S, and G2-M phases.[1][2]

In Vivo Pharmacodynamic Effects and Anti-tumor Efficacy

Oral administration of this compound has demonstrated significant anti-tumor activity in a variety of human tumor xenograft models.[1][2]

Tumor Growth Inhibition in Xenograft Models

This compound, when administered orally at doses of 50 mg/kg twice daily or 75 mg/kg once daily, led to significant inhibition of tumor growth.[1][2] The maximum tumor growth inhibition ranged from 38% to 153% across different xenograft models.[1][2][5]

| Xenograft Model | Cancer Type | Dosing Schedule | Maximum Tumor Growth Inhibition (%) |

| SW620 | Colon | 50 mg/kg b.i.d. or 75 mg/kg q.d. | >40 |

| BT474c | Breast | Not Specified | 38-153 |

| Colo-205 | Colon | Not Specified | 38-153 |

| HX147 | Lung | Not Specified | 38-153 |

| PC-3 | Prostate | Not Specified | 38-153 |

In Vivo Biomarker Modulation

Pharmacodynamic analysis of SW620 xenografts treated with efficacious doses of this compound revealed a sustained suppression of biomarkers. The phosphorylation of pRb at the Ser249/Thr252 epitope was maintained for up to 16 hours following a single oral dose.[1][2] In vivo, this compound also reduced the proportion of actively cycling cells.[1][2]

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of these preclinical findings. The following sections outline the key experimental protocols used to characterize the pharmacodynamic effects of this compound.

Recombinant Kinase Assays

The inhibitory activity of this compound against various CDK-cyclin complexes was determined using a scintillation proximity assay.[1][4] Recombinant cdk-cyclin complexes, such as cyclin E-cdk2, cdk2-cyclin A, and cdk1-cyclin B1, were incubated with their respective substrates (recombinant retinoblastoma protein or a peptide substrate) and [γ-³³P]ATP in the presence of varying concentrations of this compound.[1] The amount of incorporated radioactivity, corresponding to kinase activity, was then measured.

Cell Proliferation Assay

The antiproliferative activity of this compound was assessed by measuring DNA synthesis using a 5-bromo-2'-deoxyuridine (B1667946) (BrdU) incorporation assay.[1] Tumor cell lines were incubated with a range of this compound concentrations for 48 to 72 hours.[1][4] Following the incubation period, cells were pulsed with BrdU, and the amount of incorporated BrdU was quantified to determine the inhibition of cell proliferation and calculate the IC50 value.[1]

Western Blotting for Biomarker Analysis

To assess the effect of this compound on CDK substrate phosphorylation, Western blotting was employed.[1] Asynchronously growing or nocodazole-arrested cells were treated with various concentrations of this compound. Cell lysates were then prepared, and proteins were separated by SDS-PAGE, transferred to a membrane, and probed with antibodies specific for phosphorylated forms of pRb, nucleolin, PP1a, and RNA polymerase II.[1]

Cell Cycle Analysis by Flow Cytometry

The impact of this compound on cell cycle distribution was analyzed using flow cytometry.[1][6] Cells were treated with this compound for 24 hours, harvested, fixed, and stained with propidium (B1200493) iodide to label cellular DNA.[6] The DNA content of individual cells was then measured by flow cytometry to determine the percentage of cells in the G1, S, and G2-M phases of the cell cycle.[1]

In Vivo Tumor Xenograft Studies

The anti-tumor efficacy of this compound was evaluated in female nude mice bearing human tumor xenografts.[1][5] Once tumors were established, mice were orally administered with either vehicle or this compound at specified dosing schedules.[1] Tumor growth was monitored over time to determine the percentage of tumor growth inhibition. For pharmacodynamic studies, tumors were excised at various time points after dosing for ex vivo analysis of biomarkers such as pRb phosphorylation and BrdU incorporation.[1]

Conclusion

The preclinical data for this compound robustly demonstrate its potent activity as a multi-CDK inhibitor. Its ability to effectively block the activity of CDK1, CDK2, and CDK9 translates into significant antiproliferative effects in a wide range of cancer cell lines and potent anti-tumor efficacy in in vivo models. The detailed pharmacodynamic and mechanistic studies provide a strong rationale for the continued investigation of multi-targeted CDK inhibitors as a therapeutic strategy in oncology. This technical guide serves as a comprehensive resource for the scientific community to further explore the potential of this compound and similar agents in the fight against cancer.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. AZD5438, a potent oral inhibitor of cyclin-dependent kinases 1, 2, and 9, leads to pharmacodynamic changes and potent antitumor effects in human tumor xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. [PDF] AZD 5438 , a potent oral inhibitor of cyclin-dependent kinases 1 , 2 , and 9 , leads to pharmacodynamic changes and potent antitumor effects in human tumor xenografts | Semantic Scholar [semanticscholar.org]

- 4. selleckchem.com [selleckchem.com]

- 5. apexbt.com [apexbt.com]

- 6. researchgate.net [researchgate.net]

Unveiling the Structural Blueprint: AZD-5438 in Complex with CDK2

An In-depth Technical Guide on the Crystallographic and Biochemical Interplay

This whitepaper provides a comprehensive technical overview of the crystal structure of the potent cyclin-dependent kinase (CDK) inhibitor, AZD-5438, in complex with CDK2. Designed for researchers, scientists, and drug development professionals, this document delves into the structural basis of inhibition, presents key quantitative data, and outlines the experimental methodologies used to elucidate these findings.

Executive Summary

This compound is a powerful inhibitor of CDK1, CDK2, and CDK9, demonstrating significant potential in cancer therapy due to the central role of these kinases in cell cycle regulation.[1][2][3] The deregulation of the cell cycle is a hallmark of cancer, making CDKs attractive targets for therapeutic intervention.[3] This guide focuses on the high-resolution crystal structures of this compound bound to both cyclin-free CDK2 (PDB ID: 6GUH) and the CDK2/Cyclin A complex (PDB ID: 6GUE), providing a molecular snapshot of its inhibitory mechanism.[4][5] Understanding this interaction at an atomic level is crucial for the rational design of next-generation selective CDK inhibitors.

Structural Insights into this compound Inhibition of CDK2

The crystal structure of this compound in complex with CDK2 reveals the inhibitor nestled within the ATP-binding pocket of the kinase.[6][7] The binding is characterized by a series of hydrogen bonds and hydrophobic interactions that are crucial for its high affinity and inhibitory activity.

The core of this compound, a 4-(1-isopropyl-2-methylimidazol-5-yl)-2-(4-methylsulphonylanilino) pyrimidine (B1678525), establishes a binding mode typical for this chemical series.[3][7] Key interactions include:

-

Hinge Region Interaction: The pyrimidine core of this compound forms two critical hydrogen bonds with the backbone of Leu83 in the hinge region of CDK2. Specifically, the pyrimidine N1 atom interacts with the backbone amide nitrogen of Leu83, and the amino NH group hydrogen bonds with the backbone carbonyl oxygen of the same residue.[7]

-

Hydrophobic Interactions: The aromatic core of the inhibitor is stabilized by hydrophobic interactions with key residues in the active site, including Phe80, Leu135, and Ala31.[6] The phenyl ring of the phenylmethylsulfone moiety is positioned against Ile10.[6]

-

Additional Hydrogen Bonding: The imidazole (B134444) N1 atom of this compound forms a hydrogen bond with the amino group of Lys33, engaging the "sugar pocket" region of the ATP-binding site.[7] The sulfone group points towards the solvent and can interact with a water molecule.[6][7]

These interactions collectively anchor this compound firmly in the active site, preventing the binding of ATP and subsequent phosphorylation of CDK2 substrates, thereby arresting the cell cycle.

Below is a diagram illustrating the key binding interactions between this compound and the CDK2 active site.

Caption: Key interactions of this compound within the CDK2 active site.

Quantitative Data

The inhibitory potency and binding affinity of this compound have been characterized through various biochemical and biophysical assays. The following tables summarize the key quantitative data.

Inhibitory Activity (IC50)

| Target Kinase | IC50 (nmol/L) | Assay Conditions | Reference(s) |

| Cyclin E-CDK2 | 6 | Recombinant enzyme, scintillation proximity assay | [1][8] |

| Cyclin A-CDK2 | 45 | Recombinant enzyme, scintillation proximity assay | [1][8] |

| Cyclin B1-CDK1 | 16 | Recombinant enzyme, scintillation proximity assay | [1][8] |

| Cyclin T-CDK9 | 20 | Recombinant enzyme, kinase selectivity screening service | [1][8] |

| p25-CDK5 | 14, 21 | Recombinant enzyme, scintillation proximity assay | [1][8] |

| Cyclin D3-CDK6 | 21 | Recombinant enzyme, kinase selectivity screening service | [1][8] |

| Glycogen Synthase Kinase 3β (GSK3β) | 17 | Recombinant enzyme, scintillation proximity assay | [1][8] |

| Cyclin D1-CDK4 | >1000 (75-fold less active) | Recombinant enzyme, scintillation proximity assay | [8] |

Binding Affinity (Isothermal Titration Calorimetry)

| Complex | Dissociation Constant (Kd) (nM) | Reference(s) |

| CDK2-Cyclin A | Low-nanomolar affinity | [6][9] |

| Cyclin-free CDK2 | Tighter binding than to CDK1 | [6] |

| CDK1-Cyclin B | Up to 16-fold weaker than CDK2-Cyclin A | [6][9] |

| Cyclin-free CDK1 | Significantly reduced affinity compared to CDK2 | [6] |

Crystallographic Data

| PDB ID | 6GUH | 6GUE |

| Complex | CDK2 in complex with this compound | CDK2/Cyclin A in complex with this compound |

| Resolution | 1.50 Å | Not explicitly found in search results |

| Space Group | P 21 21 21 | Not explicitly found in search results |

| Unit Cell Dimensions (a, b, c) | Not explicitly found in search results | Not explicitly found in search results |

| R-work / R-free | 0.199 / 0.243 | Not explicitly found in search results |

| Data Collection Method | X-RAY DIFFRACTION | X-RAY DIFFRACTION |

| Reference | Wood, D.J., et al. (2018) | Wood, D.J., et al. (2018) |

Experimental Protocols

The following section details the methodologies employed in the generation of the crystallographic and biochemical data presented.

Protein Expression and Purification

-

Constructs: Human CDK2 (residues 1-298) and full-length human Cyclin A were used.

-

Expression System: Proteins were typically expressed in Spodoptera frugiperda (Sf9) insect cells using a baculovirus expression system.

-

Purification: The purification protocol generally involves affinity chromatography (e.g., Ni-NTA for His-tagged proteins or GST-affinity for GST-fusions), followed by ion-exchange and size-exclusion chromatography to obtain highly pure and homogenous protein samples for crystallization and biochemical assays. For some studies, unphosphorylated CDK1 and CDK2 as GST fusions were used.[6]

Crystallization

-

Complex Formation: For co-crystallization, purified CDK2 was incubated with a molar excess of this compound prior to setting up crystallization trials.

-

Crystallization Method: The vapor diffusion method (hanging or sitting drop) was employed. Purified protein-inhibitor complex was mixed with a reservoir solution containing a precipitant (e.g., polyethylene (B3416737) glycol), a buffer, and salts.

-

Crystal Growth: Crystals of the CDK2-AZD-5438 complex were grown under specific conditions that were optimized through screening. For instance, cyclin-free CDK2 typically crystallizes in the P212121 space group.[6]

X-ray Data Collection and Structure Determination

-

Data Collection: Crystals were cryo-protected and flash-cooled in liquid nitrogen. X-ray diffraction data were collected at a synchrotron source.

-

Data Processing: Diffraction data were processed and scaled using standard crystallographic software packages (e.g., HKL2000 or XDS).

-

Structure Solution and Refinement: The structure was solved by molecular replacement using a previously determined CDK2 structure as a search model. The model was then refined using programs like REFMAC5 or PHENIX, with manual model building in Coot. The inhibitor was modeled into the electron density maps, and water molecules were added. The final model was validated for geometric correctness.

Isothermal Titration Calorimetry (ITC)

-

Instrumentation: ITC experiments were performed using a MicroCal ITC200 or a similar instrument.

-

Methodology: A solution of this compound was titrated into a sample cell containing the purified CDK2 or CDK2/Cyclin A complex. The heat changes upon binding were measured to determine the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction.[6]

Kinase Inhibition Assays (IC50 Determination)

-

Assay Principle: A common method is the scintillation proximity assay.[1]

-

Procedure:

-

Recombinant CDK/cyclin complexes were incubated with a peptide or protein substrate (e.g., a fragment of retinoblastoma protein or a histone H1-derived peptide) and [γ-³³P]ATP in the presence of varying concentrations of this compound.[1]

-

The reaction mixture was then transferred to plates coated with a scintillant-containing substrate-binding molecule.

-

Phosphorylated substrate captured on the plate surface results in the emission of light, which was quantified using a microplate scintillation counter.

-

IC50 values were calculated by plotting the percentage of inhibition against the inhibitor concentration.

-

The workflow for a typical kinase inhibition assay is depicted below.

Caption: Workflow for determining kinase inhibition using a scintillation proximity assay.

Conclusion

The detailed structural and biochemical data for this compound in complex with CDK2 provide a solid foundation for understanding its mechanism of action. The high-resolution crystal structures reveal the precise molecular interactions responsible for its potent inhibition, highlighting the importance of hydrogen bonding with the hinge region and hydrophobic packing within the ATP-binding site. This in-depth knowledge is invaluable for the ongoing development of more selective and effective CDK inhibitors for cancer therapy. The experimental protocols outlined herein serve as a guide for researchers aiming to replicate or build upon these seminal findings.

References

- 1. selleckchem.com [selleckchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. AZD5438, a potent oral inhibitor of cyclin-dependent kinases 1, 2, and 9, leads to pharmacodynamic changes and potent antitumor effects in human tumor xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. rcsb.org [rcsb.org]

- 5. wwPDB: pdb_00006gue [wwpdb.org]

- 6. Differences in the Conformational Energy Landscape of CDK1 and CDK2 Suggest a Mechanism for Achieving Selective CDK Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. aacrjournals.org [aacrjournals.org]

- 9. researchgate.net [researchgate.net]

AZD-5438 Inhibition of Retinoblastoma Protein (pRb) Phosphorylation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the mechanism and experimental analysis of AZD-5438, a potent inhibitor of cyclin-dependent kinases (CDKs), with a specific focus on its role in preventing the phosphorylation of the Retinoblastoma protein (pRb). This document details the core signaling pathways, presents quantitative data on this compound's inhibitory activity, and offers detailed protocols for key experimental procedures. The intended audience includes researchers, scientists, and professionals in the field of drug development who are investigating cell cycle regulation and novel cancer therapeutics.

Introduction

The Retinoblastoma protein (pRb) is a critical tumor suppressor that governs the G1/S checkpoint of the cell cycle. Its function is tightly regulated by phosphorylation, primarily by cyclin-dependent kinases. In its hypophosphorylated state, pRb binds to the E2F family of transcription factors, thereby repressing the expression of genes required for DNA synthesis and cell cycle progression. The phosphorylation of pRb by CDK complexes, particularly CDK2, leads to the release of E2F, allowing for S-phase entry. Dysregulation of the CDK-pRb axis is a common feature in many cancers, making it a prime target for therapeutic intervention.

This compound is a potent, orally bioavailable small molecule inhibitor of CDK1, CDK2, and CDK9.[1][2][3][4] Its ability to inhibit CDK2 activity directly impacts the phosphorylation status of pRb, leading to cell cycle arrest and anti-proliferative effects in various cancer cell lines.[1][3][4] This guide will delve into the specifics of this inhibitory action, providing the necessary technical details for its study.

Mechanism of Action: The CDK2/pRb Signaling Pathway

The progression from the G1 to the S phase of the cell cycle is a tightly controlled process orchestrated by the sequential activation of CDKs. Cyclin D-CDK4/6 initiates the phosphorylation of pRb in early G1, followed by further phosphorylation by the Cyclin E-CDK2 complex, which is essential for full inactivation of pRb and commitment to S phase.

Quantitative Data: Inhibitory Activity of this compound

This compound exhibits potent inhibitory activity against several CDK-cyclin complexes and demonstrates significant anti-proliferative effects across a range of human tumor cell lines.

Table 1: In Vitro Kinase Inhibitory Activity of this compound

| Target Kinase/Cyclin Complex | IC50 (nmol/L) |

| CDK2/Cyclin E | 6[1][2] |

| CDK1/Cyclin B1 | 16[1][2] |

| CDK9/Cyclin T | 20[1][2] |

| CDK5/p25 | 14[2] |

| CDK6/Cyclin D3 | 21[2] |

| CDK2/Cyclin A | 45[2] |

| CDK4/Cyclin D1 | 449[2] |

| GSK3β | 17[5] |

Table 2: Anti-proliferative Activity of this compound in Human Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µmol/L) |

| SW620 | Colorectal | ~0.5 (estimated from dose-response curve)[1] |

| HCT-116 | Colorectal | 0.47[2] |

| HT-29 | Colorectal | 0.96[2] |

| A549 | Lung | 0.208[2] |

| H1299 | Lung | 0.0963[2] |

| H460 | Lung | 0.4358[2] |

| MCF-7 | Breast | 0.2[5] |

| MDA-MB-231 | Breast | Not specified |

| PC-3 | Prostate | Not specified |

Table 3: Inhibition of pRb Phosphorylation by this compound

| Cell Line | Phosphorylation Site | Effect | Concentration/Dose | Reference |

| SW620 | Ser249/Thr252 | Dose-dependent decline | IC50 for inhibition ≈ IC50 for proliferation | [1] |

| SW620 | Ser356 | Sensitive to inhibition | Not specified | [1] |

| SW620 | Ser807/Ser811, Ser780 | Not potently inhibited | Not specified | [1] |

| SW620 | Ser249/Thr252 | >80% inhibition within 5 minutes | 2 µmol/L | [1] |

| H460 | Ser780 | Inhibition of phosphorylation | 435 nmol/L | [2] |

| Healthy Volunteers (Buccal Mucosa) | Ser807/Ser811 | Significant reduction in phospho-pRb/total pRb ratio | 40 mg and 60 mg | [6] |

| Healthy Volunteers (Buccal Mucosa) | Thr821 | Significant reduction in phospho-pRb/total pRb ratio | 60 mg | [6] |

Experimental Protocols

Cell Synchronization for G1/S Phase Analysis

To study the effects of this compound on pRb phosphorylation at the G1/S transition, it is crucial to synchronize the cell population. The double thymidine (B127349) block method is a widely used technique for this purpose.[3][7]

Protocol:

-

Initial Seeding: Plate cells at a density that will not lead to confluency during the synchronization process.

-

First Thymidine Block: Add thymidine to the culture medium to a final concentration of 2 mM. Incubate for 16-18 hours. This will arrest cells in the S phase.

-

Release: Aspirate the thymidine-containing medium, wash the cells twice with pre-warmed PBS, and add fresh, thymidine-free complete medium. Incubate for 9 hours to allow the cells to proceed through the cell cycle.

-

Second Thymidine Block: Add thymidine again to a final concentration of 2 mM and incubate for 15-17 hours. This will arrest the synchronized cell population at the G1/S boundary.

-

Release and Treatment: Release the cells from the second block as described in step 3. At desired time points following the release, treat the cells with various concentrations of this compound or vehicle control (DMSO).

-

Harvesting: Harvest the cells for downstream analysis, such as Western blotting or flow cytometry.

Western Blot Analysis of pRb Phosphorylation

Western blotting is a key technique to qualitatively and semi-quantitatively assess the phosphorylation status of pRb.

Materials:

-

Lysis Buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

-

Protein assay kit (e.g., BCA or Bradford).

-

SDS-PAGE gels and running buffer.

-

PVDF or nitrocellulose membranes.

-

Transfer buffer.

-

Blocking buffer (e.g., 5% BSA or non-fat milk in TBST).

-

Primary antibodies:

-

Anti-phospho-pRb (specific to the site of interest, e.g., Ser807/811, Ser780).

-

Anti-total pRb.

-

Anti-loading control (e.g., β-actin or GAPDH).

-

-

HRP-conjugated secondary antibodies.

-

Chemiluminescent substrate.

-

Imaging system.

Protocol:

-

Cell Lysis: After treatment with this compound, wash the cells with ice-cold PBS and lyse them in lysis buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay.

-

SDS-PAGE: Denature equal amounts of protein (20-40 µg) by boiling in Laemmli buffer and separate them on an SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation.

-

Washing: Wash the membrane three times with TBST for 5-10 minutes each.

-

Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Washing: Repeat the washing step as in step 7.

-

Detection: Apply the chemiluminescent substrate and capture the signal using an imaging system.

-

Analysis: Quantify the band intensities using densitometry software. Normalize the phospho-pRb signal to the total pRb signal and the loading control.

In Vitro CDK2 Kinase Assay

An in vitro kinase assay is essential for directly measuring the inhibitory effect of this compound on CDK2 activity using a pRb substrate.

Materials:

-

Recombinant active CDK2/Cyclin E or A.

-

pRb substrate (e.g., a recombinant fragment of pRb or a synthetic peptide containing the CDK2 phosphorylation site).

-

Kinase reaction buffer.

-

ATP (radiolabeled [γ-³²P]ATP or "cold" ATP for non-radioactive methods).

-

This compound at various concentrations.

-

Method for detecting phosphorylation (e.g., phosphocellulose paper and scintillation counting for radioactive assays, or specific antibodies for ELISA-based or Western blot detection for non-radioactive assays).

Protocol (Example using a radioactive assay):

-

Reaction Setup: In a microcentrifuge tube, combine the kinase reaction buffer, the pRb substrate, and the desired concentration of this compound or vehicle control.

-

Enzyme Addition: Add the recombinant CDK2/Cyclin E to each tube.

-

Initiate Reaction: Start the kinase reaction by adding [γ-³²P]ATP. Incubate at 30°C for a specified time (e.g., 20-30 minutes).

-

Stop Reaction: Terminate the reaction by adding a stop solution (e.g., phosphoric acid).

-

Substrate Capture: Spot the reaction mixture onto phosphocellulose paper. The phosphorylated pRb substrate will bind to the paper, while the unincorporated [γ-³²P]ATP will not.

-

Washing: Wash the phosphocellulose papers multiple times with a wash buffer (e.g., dilute phosphoric acid) to remove unbound ATP.

-

Quantification: Measure the radioactivity on the phosphocellulose paper using a scintillation counter.

-

Data Analysis: Calculate the percentage of inhibition for each concentration of this compound compared to the vehicle control and determine the IC50 value.

Conclusion

This compound is a potent inhibitor of CDK1, 2, and 9 that effectively blocks the phosphorylation of pRb, a key regulator of the cell cycle. This inhibition leads to cell cycle arrest and demonstrates the therapeutic potential of targeting the CDK-pRb pathway in cancer. The experimental protocols and quantitative data presented in this guide provide a solid foundation for researchers and drug development professionals to further investigate the cellular and molecular effects of this compound and other CDK inhibitors. While the clinical development of this compound was discontinued (B1498344) due to tolerability issues, it remains a valuable tool for preclinical research into the role of CDKs in cancer biology.[8][9]

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. AZD5438, an Inhibitor of Cdk1, 2, and 9, Enhances the Radiosensitivity of Non-Small Cell Lung Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. AZD5438, a potent oral inhibitor of cyclin-dependent kinases 1, 2, and 9, leads to pharmacodynamic changes and potent antitumor effects in human tumor xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Video: Studying Cell Cycle-regulated Gene Expression by Two Complementary Cell Synchronization Protocols [jove.com]

- 6. A phase I pharmacodynamic study of the effects of the cyclin-dependent kinase-inhibitor AZD5438 on cell cycle markers within the buccal mucosa, plucked scalp hairs and peripheral blood mononucleocytes of healthy male volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synchronization of Cultured Cells to G1, S, G2, and M Phases by Double Thymidine Block - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Safety, tolerability, pharmacokinetics and pharmacodynamics of the oral cyclin-dependent kinase inhibitor AZD5438 when administered at intermittent and continuous dosing schedules in patients with advanced solid tumours - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. AZD5438-PROTAC: A Selective CDK2 Degrader that Protects Against Cisplatin- and Noise-Induced Hearing Loss - PMC [pmc.ncbi.nlm.nih.gov]

AZD-5438: A Technical Guide to its Role in G2-M, S, and G1 Phase Arrest

For Researchers, Scientists, and Drug Development Professionals

Abstract

AZD-5438 is a potent, orally bioavailable small molecule inhibitor of cyclin-dependent kinases (CDKs), with primary activity against CDK1, CDK2, and CDK9.[1][2] Its mechanism of action, centered on the disruption of cell cycle progression, has positioned it as a significant tool in cancer research. This technical guide provides an in-depth analysis of the role of this compound in inducing cell cycle arrest at the G2-M, S, and G1 phases. We will explore the underlying signaling pathways, present quantitative data from key experimental findings, and provide detailed protocols for relevant assays. This document is intended to serve as a comprehensive resource for researchers and professionals in the field of drug development and oncology.